molecular formula C16H13ClN2O3S B2629133 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895435-17-3

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2629133
CAS No.: 895435-17-3
M. Wt: 348.8
InChI Key: UEAMYICSFHZDPT-UHFFFAOYSA-N
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Description

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a chloro group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide: A similar compound with an additional methoxy group on the benzamide ring.

    2-chloro-4,6-dimethoxy-1,3,5-triazine: A related compound with a triazine ring instead of a benzothiazole ring.

Uniqueness

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Biological Activity

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative notable for its unique structural features, including a chloro group and two methoxy groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory research.

Chemical Structure

The compound can be represented by the following structural formula:

C16H15ClN2O3S\text{C}_{16}\text{H}_{15}\text{ClN}_{2}\text{O}_{3}\text{S}

Structural Features

  • Benzothiazole Ring : A fused benzene and thiazole ring structure contributes to its biological activity.
  • Chloro and Methoxy Substituents : These functional groups enhance solubility and reactivity, influencing the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzoic acid with 5,6-dimethoxy-2-aminobenzothiazole. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation across various lines, including A431 and A549 cells .

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Induces apoptosis and cell cycle arrest
B7A5492Inhibits IL-6 and TNF-α production

These findings suggest that modifications to the benzothiazole scaffold can enhance anticancer activity by targeting specific cellular pathways.

Anti-inflammatory Activity

Benzothiazole derivatives also exhibit anti-inflammatory properties. They have been shown to reduce cytokine levels such as IL-6 and TNF-α, which are critical in inflammatory responses . The presence of methoxy groups may play a role in modulating these effects.

Case Studies

  • In Vitro Studies : In a study evaluating various benzothiazole derivatives, it was found that those with similar structural features to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that the positioning of chloro and methoxy groups significantly affects biological activity. Compounds with para-substituted chloro groups often exhibit enhanced anticancer properties compared to their ortho or meta counterparts .

Properties

IUPAC Name

4-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAMYICSFHZDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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